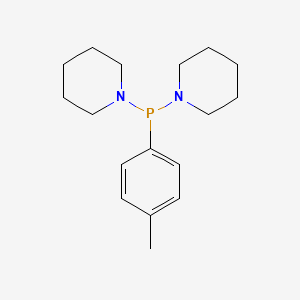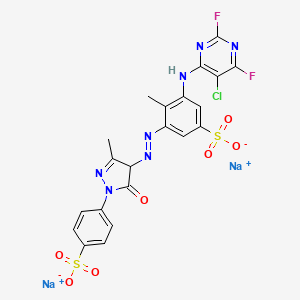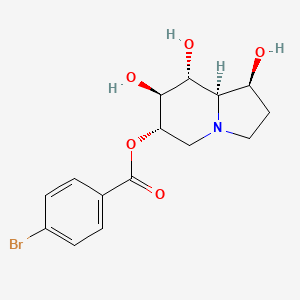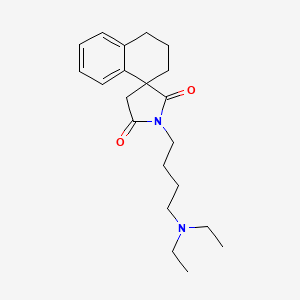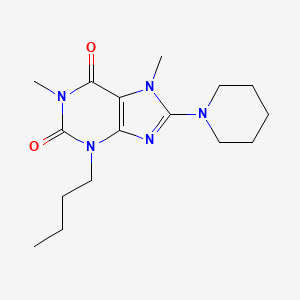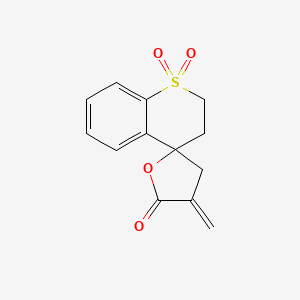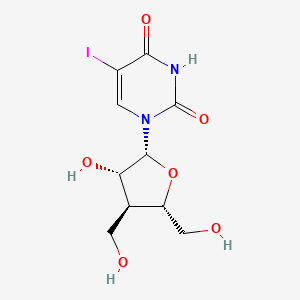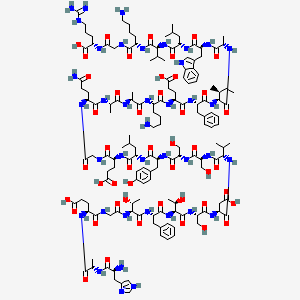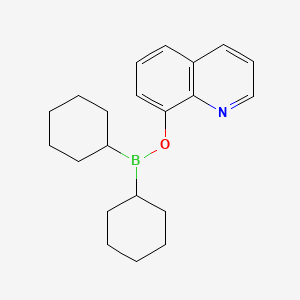![molecular formula C14H16N4O8 B12789293 8-methyl-8-azabicyclo[3.2.1]octan-3-one;2,4,6-trinitrophenol CAS No. 1653-52-7](/img/structure/B12789293.png)
8-methyl-8-azabicyclo[3.2.1]octan-3-one;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methyl-8-azabicyclo[3.2.1]octan-3-one;2,4,6-trinitrophenol is a compound that combines two distinct chemical structures: 8-methyl-8-azabicyclo[3.2.1]octan-3-one and 2,4,6-trinitrophenol. The former is a bicyclic structure often associated with tropane alkaloids, while the latter is a nitroaromatic compound known for its explosive properties. This unique combination results in a compound with interesting chemical and physical properties, making it a subject of scientific research in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives .
2,4,6-trinitrophenol, also known as picric acid, is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid excessive nitration and decomposition of the product.
Industrial Production Methods: Industrial production of 8-methyl-8-azabicyclo[3.2.1]octan-3-one involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The production of 2,4,6-trinitrophenol on an industrial scale follows similar nitration processes but with enhanced safety measures due to its explosive nature.
Analyse Des Réactions Chimiques
Types of Reactions: 8-methyl-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
2,4,6-trinitrophenol is known for its reactivity in nitration and reduction reactions. It can be reduced to form aminophenols under specific conditions.
Major Products: The major products formed from the reactions of 8-methyl-8-azabicyclo[3.2.1]octan-3-one include various derivatives with modified functional groups. For 2,4,6-trinitrophenol, the reduction products include aminophenols and other nitrogen-containing compounds.
Applications De Recherche Scientifique
8-methyl-8-azabicyclo[3.2.1]octan-3-one is widely studied for its role in the synthesis of tropane alkaloids, which have significant biological activities . These alkaloids are used in medicinal chemistry for the development of drugs targeting the central nervous system.
2,4,6-trinitrophenol has applications in the field of explosives and pyrotechnics due to its high energy content. It is also used in analytical chemistry as a reagent for the detection of various compounds.
Mécanisme D'action
The mechanism of action of 8-methyl-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets in the central nervous system, leading to various pharmacological effects. The exact pathways and targets depend on the specific derivative being studied.
2,4,6-trinitrophenol exerts its effects through its explosive decomposition, which releases a large amount of energy. The molecular pathways involved in this process include the rapid breakdown of nitro groups, leading to the formation of gases and heat.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Tropine
- Tropanol
- 3α-Tropanol
- 8-Azabicyclo[3.2.1]octan-3-ol
Uniqueness: 8-methyl-8-azabicyclo[3.2.1]octan-3-one is unique due to its specific bicyclic structure, which imparts distinct pharmacological properties. Its combination with 2,4,6-trinitrophenol adds an additional layer of complexity, making it a compound of interest for both medicinal and industrial applications.
Propriétés
Numéro CAS |
1653-52-7 |
|---|---|
Formule moléculaire |
C14H16N4O8 |
Poids moléculaire |
368.30 g/mol |
Nom IUPAC |
8-methyl-8-azabicyclo[3.2.1]octan-3-one;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H13NO.C6H3N3O7/c1-9-6-2-3-7(9)5-8(10)4-6;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-7H,2-5H2,1H3;1-2,10H |
Clé InChI |
FTXSRJKMBOSYQD-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1CC(=O)C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Numéros CAS associés |
1653-52-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


